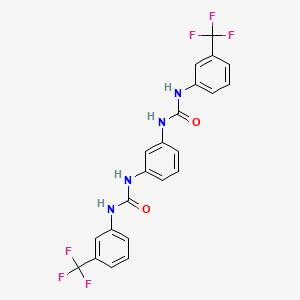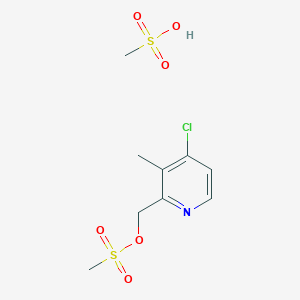
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is a chemical compound with the molecular formula C9H14ClNO6S2. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methyl group, and a methanesulfonate ester group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate typically involves the reaction of 4-chloro-3-methyl-2-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and safety.
化学反应分析
Types of Reactions
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The chlorine atom can be reduced to form the corresponding methylpyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyridines with various functional groups.
Oxidation: The major product is the corresponding pyridine N-oxide.
Reduction: The major product is 3-methyl-2-pyridinemethanol.
科学研究应用
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: As a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify the active sites of enzymes or bind to receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate: Similar structure but lacks the additional methanesulfonate group.
2-Chloro-3-methylpyridine: Lacks the methanesulfonate ester group.
4-Chloro-3-methyl-2-pyridinemethanol: Precursor in the synthesis of the target compound.
Uniqueness
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is unique due to its dual functional groups, which provide versatility in chemical reactions and potential biological activities. The presence of both a chlorine atom and a methanesulfonate ester group allows for a wide range of chemical modifications and interactions with biological targets .
属性
CAS 编号 |
882864-48-4 |
|---|---|
分子式 |
C9H14ClNO6S2 |
分子量 |
331.8 g/mol |
IUPAC 名称 |
(4-chloro-3-methylpyridin-2-yl)methyl methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C8H10ClNO3S.CH4O3S/c1-6-7(9)3-4-10-8(6)5-13-14(2,11)12;1-5(2,3)4/h3-4H,5H2,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
GNYRSRSZXBLRKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1COS(=O)(=O)C)Cl.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


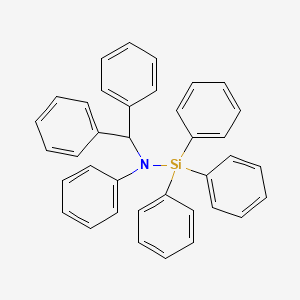
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)


![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
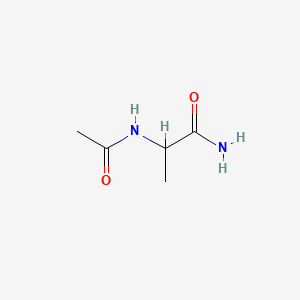
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)
![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)
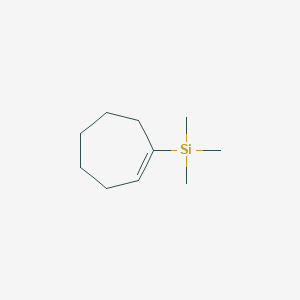
![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)
